N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea
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Description
“N’-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea” is a chemical compound that contains a benzothiophene moiety. Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
Benzothiophene is used in research as a starting material for the synthesis of larger, usually bioactive structures . Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis
The molecular structure of benzothiophene consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Benzothiophene has a molar mass of 134.20 g·mol−1 . It appears as a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .Safety And Hazards
properties
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-3-hydroxyurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(12-11(14)13-15)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNIMHXRPVLZPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927854 |
Source
|
Record name | N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea | |
CAS RN |
132880-11-6 |
Source
|
Record name | N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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